4-(Heptyloxy)benzenesulfonamide

Description

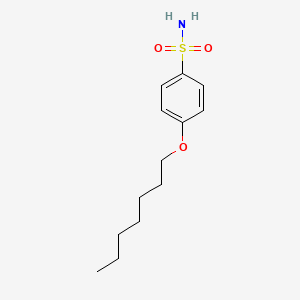

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO3S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

4-heptoxybenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-2-3-4-5-6-11-17-12-7-9-13(10-8-12)18(14,15)16/h7-10H,2-6,11H2,1H3,(H2,14,15,16) |

InChI Key |

OGNIZIBRBQLCSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthesis and Chemical Modifications Involving 4 Heptyloxy Benzenesulfonamide

Established Synthetic Pathways for 4-(Heptyloxy)benzenesulfonamide

The synthesis of this compound typically begins with 4-hydroxybenzenesulfonamide (B74421), which undergoes a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group with a heptyl halide, such as 1-bromoheptane (B155011), in the presence of a base like potassium carbonate. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the heptyl halide to form the desired ether linkage.

Another common starting material is 4-(heptyloxy)phenol. sigmaaldrich.com This compound can be chlorosulfonated using chlorosulfonic acid, followed by amination with ammonia (B1221849) or an appropriate amine to yield the sulfonamide. This two-step process provides a versatile route to the target compound.

Derivatization Strategies Incorporating the this compound Moiety

The this compound core structure is a versatile platform for the development of new chemical entities. Its chemical handles, primarily the sulfonamide group and the aromatic ring, allow for a range of modifications.

Incorporation into Triazole Scaffolds (e.g., 1,2,3-triazole benzenesulfonamide (B165840) substituted oxime ethers)

A significant derivatization strategy involves the incorporation of the this compound moiety into 1,2,3-triazole rings. This is often achieved through a "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.govnih.gov For instance, the synthesis can start with the conversion of a precursor, such as 4-azidobenzenesulfonamide, which then reacts with a terminal alkyne. nih.gov In the context of creating oxime ether-linked triazoles, a multi-step synthesis can be employed where the this compound structure is modified to include either the azide or the alkyne functionality, which then participates in the cycloaddition reaction to form the triazole ring. nih.gov

Formation of Oxime Ether Derivatives

The synthesis of oxime ether derivatives from benzenesulfonamides is a known strategy in medicinal chemistry. nih.gov For this compound, this could involve reacting the sulfonamide with a suitable oxime-containing molecule. Alternatively, a precursor aldehyde or ketone derivative of this compound could be reacted with a hydroxylamine (B1172632) derivative to form the oxime, which is then further etherified. These multi-step reaction pathways allow for the introduction of diverse substituents via the oxime ether linkage. nih.gov

Esterification Reactions for Related Heptyloxy Compounds

While direct esterification of the sulfonamide nitrogen is not a common strategy, the related precursor, 4-(heptyloxy)phenol, can be readily esterified. nih.gov However, the direct esterification of phenols with carboxylic acids is generally inefficient. youtube.comgoogle.com A more effective method involves the reaction of the phenol (B47542) with a more reactive acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base or catalyst. youtube.comgoogle.com For instance, 4-(heptyloxy)phenol can be reacted with acetic anhydride in the presence of a strong acid catalyst to form the corresponding acetate (B1210297) ester. google.com This esterification modifies the phenolic hydroxyl group, which can be a key step in a multi-step synthesis of more complex molecules.

Analogues with Varied Alkyl/Aryl Substitutions

The synthesis of analogues of this compound with varied alkyl or aryl substitutions allows for the exploration of structure-activity relationships. nih.govnih.gov Modifications can be introduced at several positions:

Varying the Alkoxy Chain: Instead of a heptyloxy group, other alkoxy chains of different lengths or branching can be introduced by using the corresponding alkyl halide in the Williamson ether synthesis.

Substitution on the Benzene (B151609) Ring: Introducing substituents on the benzene ring of the starting material, such as 4-hydroxybenzenesulfonamide, can lead to a wide range of analogues. nih.gov

Modification of the Sulfonamide Group: The primary sulfonamide can be converted to a secondary or tertiary sulfonamide by reacting the corresponding sulfonyl chloride with a primary or secondary amine.

Reaction Mechanisms and Synthetic Methodologies

The key reactions involved in the synthesis and derivatization of this compound are based on well-established organic chemistry principles.

Williamson Ether Synthesis: This is an SN2 reaction where a deprotonated alcohol (alkoxide or phenoxide) acts as a nucleophile and displaces a halide from an alkyl halide. The reaction is typically carried out in a polar aprotic solvent.

Electrophilic Aromatic Substitution: The chlorosulfonation of 4-(heptyloxy)benzene is an example of electrophilic aromatic substitution, where the strongly electrophilic chlorosulfonic acid attacks the electron-rich benzene ring.

Nucleophilic Acyl Substitution: The formation of sulfonamides from sulfonyl chlorides and amines, as well as the esterification of phenols with acid chlorides, proceeds via a nucleophilic acyl substitution mechanism.

Click Chemistry (Huisgen Cycloaddition): The formation of 1,2,3-triazoles is a powerful and efficient reaction that involves the [3+2] cycloaddition of an azide and an alkyne. nih.gov This reaction can be catalyzed by copper(I), which significantly increases the reaction rate and regioselectivity.

The table below summarizes some of the key synthetic reactions discussed:

| Reaction Type | Reactants | Product Type |

| Williamson Ether Synthesis | 4-Hydroxybenzenesulfonamide + Heptyl bromide | This compound |

| Chlorosulfonation | 4-(Heptyloxy)benzene + Chlorosulfonic acid | 4-(Heptyloxy)benzenesulfonyl chloride |

| Sulfonamide Formation | 4-(Heptyloxy)benzenesulfonyl chloride + Ammonia | This compound |

| Huisgen Cycloaddition | Azide-functionalized benzenesulfonamide + Alkyne | Triazole-substituted benzenesulfonamide |

| Esterification | 4-(Heptyloxy)phenol + Acid chloride | Phenyl ester |

Purification and Yield Optimization in Synthetic Protocols

Recrystallization: This is a primary technique for purifying crude this compound. The choice of solvent is critical and is determined by the solubility profile of the compound—ideally, the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. For benzenesulfonamide derivatives, alcohols such as methanol (B129727) or ethanol, or aqueous mixtures, are often effective. The process involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to induce the formation of a crystalline solid. Impurities are left behind in the mother liquor. The efficiency of this process can be optimized by adjusting the cooling rate and the solvent-to-solute ratio. For instance, in the synthesis of related sulfonamides, cooling and subsequent dilution with water have been shown to effectively induce the formation of a crystalline product.

Column Chromatography: For more challenging purifications or to achieve very high purity (>98%), column chromatography is the method of choice. A stationary phase, typically silica (B1680970) gel, is used in conjunction with a mobile phase (eluent). The separation is based on the differential adsorption of the target compound and impurities onto the silica gel. The polarity of the eluent system, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is carefully optimized to achieve effective separation. The progress of the purification is monitored by techniques such as Thin Layer Chromatography (TLC). Commercial suppliers of this compound report purities of greater than 98%, which is typically achieved through chromatographic methods.

Yield Optimization: The optimization of reaction yield is a multifactorial process. Key parameters that are typically investigated include:

Reaction Conditions: Temperature, reaction time, and the choice of base and solvent can significantly impact the yield. For the synthesis of analogous benzenesulfonamides, variations in these conditions have been shown to dramatically affect the outcome. For example, the use of microwave irradiation has been explored as an alternative to conventional heating to potentially improve yields and reduce reaction times in the synthesis of some sulfonamide derivatives.

Stoichiometry of Reactants: The molar ratio of the starting materials, 4-hydroxybenzenesulfonamide and 1-bromoheptane (or a similar heptylating agent), must be carefully controlled to maximize the formation of the desired product and minimize side reactions.

Purification Efficiency: The choice and execution of the purification method directly impact the isolated yield. An optimized recrystallization or chromatographic procedure will minimize product loss while effectively removing impurities.

The following interactive table illustrates how different purification methods and reaction conditions can influence the yield and purity of benzenesulfonamide derivatives, providing a model for the optimization of this compound synthesis.

| Reactant System | Reaction Conditions | Purification Method | Yield (%) | Purity (%) |

| 3-Amino-4-hydroxybenzenesulfonamide + Aromatic Aldehyde | Propan-2-ol, Reflux, 1h | Spontaneous Crystallization | - | - |

| Precursor 10 + Hydrazine Monohydrate | Methanol, Reflux, 2h | Cooling and Dilution | 92 | High |

| 3-Amino-4-hydroxybenzenesulfonamide + Other Reagents | Various | Not Specified | 38 | - |

| 4-(2-substituted hydrazinyl)benzenesulfonamides | Microwave Irradiation | Not Specified | - | High (Confirmed by NMR, HRMS) |

This table is representative and compiled from data on analogous benzenesulfonamide syntheses. Specific yields and purities for this compound would require experimental determination.

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthetic protocol for this compound that delivers both high yield and high purity. The structural confirmation of the final product is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Advanced Spectroscopic and Structural Elucidation of 4 Heptyloxy Benzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of organic molecules, providing information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of benzenesulfonamide (B165840) derivatives, the protons on the aromatic ring typically appear as multiplets or distinct doublets in the range of 7.00-8.00 ppm. For instance, in 4-chlorobenzenesulfonamide, the aromatic protons are observed as distinct signals. chemicalbook.com Similarly, for 4-methoxy-N-phenylbenzenesulfonamide, the aromatic protons resonate as a doublet at approximately 7.74 ppm. rsc.org The protons of the sulfonamide group (-SO₂NH₂) usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In the case of 4-(heptyloxy)benzenesulfonamide, the protons of the heptyloxy chain would exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) would appear as a triplet, while the other methylene groups would show complex multiplets, and the terminal methyl group would be a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For benzenesulfonamide derivatives, the aromatic carbons show signals in the range of 110-150 ppm. In 4-chloro-N-phenylbenzenesulfonamide, the carbon atoms of the chlorinated benzene (B151609) ring appear at specific chemical shifts, for example, 139.7 ppm and 129.5 ppm. rsc.org The carbon attached to the sulfonyl group resonates at a downfield position due to the strong deshielding effect. For this compound, the carbons of the heptyloxy group would be observed in the upfield region, with the carbon attached to the oxygen appearing at a lower field compared to the other aliphatic carbons.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-Methoxy-N-phenylbenzenesulfonamide | 7.74 (d), 7.29 (br), 7.22 (t), 7.11-7.06 (m), 6.88 (d), 3.80 (s) | 163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6 |

| 4-Chloro-N-phenylbenzenesulfonamide | 7.72 (d), 7.39 (d), 7.27-7.22 (m), 7.15-7.08 (m) | 139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the IR spectrum of this compound, characteristic absorption bands are expected for the sulfonamide and ether functional groups. The sulfonamide group (-SO₂NH₂) typically exhibits two distinct stretching vibrations for the S=O bond, appearing in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide group is observed as a band in the region of 3350-3250 cm⁻¹. The C-O-C stretching vibration of the heptyloxy group would give rise to a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. For instance, in related sulfonamide compounds, the SO₂ stretching vibrations are observed around 1294 cm⁻¹. researchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3350-3250 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | 2960-2850 |

| S=O Asymmetric Stretch | 1370-1330 |

| S=O Symmetric Stretch | 1180-1160 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1050 |

| Aromatic C=C Stretch | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern provides crucial structural information. Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da) and the cleavage of the C-S and S-N bonds. In highly sulfated molecules, the loss of SO₃ is a significant fragmentation pathway. nih.gov For this compound, fragmentation of the heptyloxy chain is also expected, leading to a series of peaks corresponding to the loss of alkyl fragments. The benzylic cleavage of the ether bond could also occur, leading to a prominent fragment.

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - C₇H₁₅O]⁺ | Loss of the heptyloxy group |

| [M - SO₂NH₂]⁺ | Loss of the sulfonamide group |

| [C₆H₄O(CH₂)₆CH₃]⁺ | Fragment corresponding to the heptyloxybenzene cation |

| [C₇H₁₅]⁺ | Heptyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vn The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. hnue.edu.vn

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The primary electronic transitions in such aromatic systems are π → π* transitions. youtube.comyoutube.com The presence of the heptyloxy and sulfonamide groups as substituents on the benzene ring can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε) compared to unsubstituted benzene. The heptyloxy group, being an electron-donating group, is likely to cause a bathochromic shift (shift to longer wavelengths). The sulfonamide group can act as either an electron-donating or electron-withdrawing group depending on the molecular context. The spectrum will likely exhibit a strong absorption band in the UV region, typically between 200 and 300 nm. youtube.comyoutube.com

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (Benzene Ring) | 200-300 |

X-ray Crystallography Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure analysis also provides insights into how the molecules are arranged in the solid state, forming a crystal lattice. This packing is governed by various intermolecular interactions. In sulfonamides, hydrogen bonding involving the N-H and S=O groups of the sulfonamide moiety is a dominant feature, often leading to the formation of chains or dimeric structures. nih.govnih.gov In the case of this compound, van der Waals interactions between the long heptyl chains of adjacent molecules are expected to play a significant role in the crystal packing. nih.gov Furthermore, C-H···π interactions, where a C-H bond interacts with the π-system of the benzene ring, can also contribute to the stability of the crystal structure, leading to the formation of complex three-dimensional supramolecular architectures. nih.gov

Investigation of Non-covalent Interactions (e.g., Hydrogen Bonding, π-π Interactions, C-H···X interactions)

The supramolecular architecture of this compound in the solid state is significantly influenced by a network of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and various C-H···X contacts, are crucial in dictating the crystal packing and ultimately the physicochemical properties of the compound.

Hydrogen Bonding: The primary and most robust intermolecular interaction governing the crystal structure of benzenesulfonamide derivatives is hydrogen bonding. nih.gov The sulfonamide moiety (-SO₂NH₂) is an excellent hydrogen-bond donor (N-H) and acceptor (S=O). In the crystal lattice, molecules of this compound typically form strong N−H···O hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular synthons, such as dimers or extended chains. sdu.dkfigshare.comnih.gov For instance, a common motif involves the amino hydrogen atom of one molecule forming a hydrogen bond with a sulfonyl oxygen atom of an adjacent molecule, resulting in infinite C(4) chains. nih.govnih.gov The presence of the electron-donating heptyloxy group can influence the acidity of the N-H proton and the acceptor strength of the sulfonyl oxygens, subtly modulating the strength and geometry of these hydrogen bonds compared to unsubstituted benzenesulfonamide.

C-H···X Interactions: In addition to classical hydrogen bonds and π-π stacking, weaker C-H···X (where X = O or π) interactions play a significant role in providing additional stability to the crystal structure.

C-H···O Interactions: The aliphatic heptyloxy chain and the aromatic ring provide numerous C-H donors that can interact with the electronegative sulfonyl oxygen atoms (S=O). These C-H···O hydrogen bonds, although weaker than N-H···O bonds, are numerous and collectively contribute to the cohesion of the three-dimensional structure, often linking the primary hydrogen-bonded chains or layers. nih.govnih.gov

N-H···π Interactions: Quantum chemical analyses have demonstrated that the polar N-H group of a sulfonamide can interact favorably with an aromatic π-system. sdu.dkresearchgate.netnih.gov This through-space N-H···π interaction can stabilize specific conformations and influence the crystal packing, particularly when other strong hydrogen bond acceptors are sterically inaccessible.

The combination of these diverse non-covalent forces results in a highly organized and stable three-dimensional crystalline network for this compound.

Table 1: Summary of Non-covalent Interactions in Benzenesulfonamide Derivatives

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif | Significance |

|---|---|---|---|---|

| Hydrogen Bonding | N-H (Sulfonamide) | O=S (Sulfonamide) | Forms dimers and infinite C(4) chains. nih.govnih.gov | Primary structure-directing interaction. |

| π-π Stacking | Benzene Ring (π-cloud) | Benzene Ring (π-cloud) | Parallel-displaced or face-to-face stacking. | Stabilizes layered or columnar packing. nih.gov |

| C-H···O | C-H (Aromatic/Alkyl) | O=S (Sulfonamide) | Links primary hydrogen-bonded motifs. | Contributes to 3D crystal cohesion. nih.gov |

| C-H···π | C-H (Aromatic/Alkyl) | Benzene Ring (π-cloud) | "Edge-to-face" or "T-shaped" arrangements. | Provides additional packing stability. mdpi.com |

| N-H···π | N-H (Sulfonamide) | Benzene Ring (π-cloud) | N-H group points towards the aromatic ring face. | Can influence molecular conformation. sdu.dknih.gov |

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements, is a phenomenon of paramount importance in the pharmaceutical and materials sciences. nih.gov Sulfonamides are a class of compounds well-known for exhibiting polymorphism, as subtle changes in crystallization conditions can lead to different packing arrangements and non-covalent interaction motifs. nih.govnih.gov Each polymorph, being a unique solid-state form, can possess different physical properties, including melting point, solubility, dissolution rate, and stability, which can impact the bioavailability and formulation of a drug.

While specific polymorphism studies on this compound are not extensively documented in public literature, the propensity for this behavior can be inferred from extensive research on related sulfonamides and other flexible molecules. figshare.comcore.ac.uk The conformational flexibility of the heptyloxy chain, combined with the multiple hydrogen bonding sites and the potential for varied π-stacking arrangements, creates a landscape where multiple, energetically similar crystal packing solutions are possible.

Factors that could induce polymorphism in this compound include:

Solvent of Crystallization: The polarity and hydrogen-bonding capability of the solvent can influence which supramolecular synthons are preferentially formed during nucleation and crystal growth.

Temperature and Cooling Rate: Different cooling rates can trap different kinetic or thermodynamic polymorphs.

Presence of Impurities: Impurities can act as templates for the growth of a specific polymorphic form.

The investigation of polymorphism in this compound would involve systematic screening using various crystallization techniques (e.g., slow evaporation, cooling crystallization, solvent-antisolvent precipitation) with a range of solvents. The resulting crystalline forms would be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR to identify and distinguish the different polymorphs.

Table 2: Techniques for Polymorphism Investigation

| Technique | Purpose | Information Obtained |

|---|---|---|

| X-Ray Powder Diffraction (XRPD) | Identifies crystalline phases. | Unique diffraction pattern for each polymorph. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions. | Melting points, transition enthalpies between polymorphs. |

| Thermogravimetric Analysis (TGA) | Measures weight change with temperature. | Identifies solvates vs. true polymorphs. |

| Single Crystal X-ray Diffraction | Determines the precise 3D crystal structure. | Detailed molecular conformation and packing. |

| Solid-State NMR (ssNMR) | Probes the local environment of nuclei. | Distinguishes between different molecular environments in polymorphs. |

| FT-IR/Raman Spectroscopy | Analyzes vibrational modes. | Different packing and interactions lead to shifts in spectral bands. |

Computational Spectroscopy and Vibrational Analysis (DFT, Potential Energy Distribution, Potential Energy Surface Scans)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structural and spectroscopic properties of molecules like this compound. nih.govrsc.org These calculations provide insights that are highly complementary to experimental data, aiding in the interpretation of spectra and the understanding of molecular behavior.

Density Functional Theory (DFT) Calculations: DFT calculations are used to predict the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be generated. Comparing this theoretical spectrum with experimental data allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions (e.g., N-H stretch, S=O asymmetric stretch, aromatic C-C stretch). Discrepancies between calculated (gas-phase) and experimental (solid-state) frequencies can often be attributed to the effects of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Potential Energy Distribution (PED) Analysis: While DFT provides the vibrational frequencies, a Potential Energy Distribution (PED) analysis is essential for a quantitative assignment of each vibrational mode. nih.gov PED analysis decomposes the normal modes of vibration into contributions from a set of defined internal coordinates (e.g., bond stretches, angle bends, torsions). This allows one to determine the percentage contribution of each internal coordinate to a given vibrational band, resolving ambiguities in assignments, especially in complex molecules where vibrational modes are often coupled. For example, PED can definitively characterize whether a band in the 1300-1400 cm⁻¹ region is primarily due to a CH₂ scissoring motion from the heptyloxy chain or an aromatic ring stretch.

Potential Energy Surface (PES) Scans: Potential Energy Surface (PES) scans are computational experiments used to explore the conformational flexibility of a molecule. nih.govnih.gov For this compound, PES scans are particularly useful for understanding the rotation around key single bonds, such as the C-S and C-O bonds, and the puckering of the flexible heptyloxy chain. By systematically changing a specific dihedral angle and calculating the energy at each step, a one- or two-dimensional energy profile is generated. This profile reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them, providing a detailed map of the molecule's conformational landscape. This information is critical for understanding which conformations are likely to be present in different phases and how the molecule might adapt its shape to facilitate different packing arrangements in polymorphs.

Table 3: Computational Methods and Their Applications

| Computational Method | Application for this compound | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and frequency calculation. | Predicts stable molecular structure and theoretical IR/Raman spectra. researchgate.net |

| Potential Energy Distribution (PED) | Quantitative assignment of vibrational modes. | Clarifies the nature of complex vibrations (e.g., mixing of modes). nih.gov |

| Potential Energy Surface (PES) Scan | Conformational analysis. | Identifies stable conformers and rotational energy barriers. nih.govnih.gov |

Computational Chemistry and Molecular Modeling in the Research of 4 Heptyloxy Benzenesulfonamide

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a ligand, such as 4-(heptyloxy)benzenesulfonamide, to the active site of a target protein.

Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in profiling the interactions of benzenesulfonamide (B165840) derivatives, including those with alkoxy side chains like the heptyloxy group, with a variety of enzymes. These studies reveal the potential of these compounds to inhibit enzymes implicated in various diseases.

Carbonic Anhydrases (CAs): Benzenesulfonamides are renowned for their potent inhibitory activity against carbonic anhydrases. nih.gov Docking studies have shown that these compounds bind effectively within the active site of several CA isoforms, including CA II and the tumor-associated CA IX. nih.govnih.gov The sulfonamide moiety is crucial for this interaction.

Urease: Research into urease inhibitors has utilized molecular docking to understand how compounds, including those with sulfonamide scaffolds, interact with the enzyme's active site. nih.gov

Smyd3: The interaction of benzenesulfonamide derivatives with the histone methyltransferase Smyd3, a protein associated with cancer cell growth, has been explored through theoretical models. cerradopub.com.br These studies aim to identify derivatives that could act as Smyd3 inhibitors. cerradopub.com.brnih.gov

Acetylcholinesterase (AChE): Docking studies have been employed to investigate the inhibitory potential of benzenesulfonamide derivatives against acetylcholinesterase, an enzyme linked to Alzheimer's disease. nih.govnih.govnih.gov

α-Glycosidase: To discover new inhibitors for diabetes treatment, molecular docking has been used to predict the binding patterns of various compounds, including sulfonamide derivatives, to α-glucosidase. nih.govnih.govnih.govnanobioletters.com

Glutathione (B108866) S-transferase (GST): The inhibitory effects of benzenesulfonamide derivatives on glutathione S-transferase have been evaluated using molecular docking to understand the structure-activity relationships. nih.govnih.gov

12-Lipoxygenase and Metallo-β-lactamase Bla2: While direct docking studies of this compound with 12-lipoxygenase and metallo-β-lactamase Bla2 are not extensively detailed in the provided context, the general applicability of docking for benzenesulfonamides against various enzymes suggests its utility in exploring these interactions as well.

Elucidation of Theoretical Binding Mechanisms and Active Site Interactions

A key outcome of molecular docking is the detailed visualization of how a ligand interacts with the amino acid residues in the active site of a protein. For benzenesulfonamide derivatives, a recurring and critical interaction is the coordination with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases.

The sulfonamide group of the benzenesulfonamide molecule is known to coordinate directly with the catalytic Zn(II) ion in the active site of carbonic anhydrases. This interaction is a cornerstone of their inhibitory mechanism. The nitrogen atom of the sulfonamide group typically forms a strong coordinate bond with the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity.

Beyond the zinc coordination, molecular docking reveals other significant interactions that contribute to the binding affinity and selectivity of the inhibitor. These include:

Hydrogen Bonding: The sulfonamide group and other functional groups on the benzenesulfonamide derivative can form hydrogen bonds with amino acid residues in the active site, further stabilizing the ligand-protein complex.

Hydrophobic Interactions: The heptyloxy tail of this compound, being a long alkyl chain, is expected to engage in significant hydrophobic interactions with nonpolar residues in the active site. These interactions are crucial for anchoring the molecule within the binding pocket and can influence the inhibitor's potency and selectivity.

The table below summarizes the key binding interactions observed in docking studies of benzenesulfonamide derivatives with various enzymes.

| Enzyme | Key Interacting Residues/Features | Reference |

| Carbonic Anhydrase IX | Val130 | nih.gov |

| Smyd3 | SER-182, PHE-183, CYS-186, MET-190, ILE-214, TYR-257, LYS-297, ASP-332, HIS-366, VAL-368 | nih.gov |

| Urease | Arg439, Asp494 | nih.gov |

Molecular Dynamics Simulations for Complex Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose predicted by docking. For benzenesulfonamide derivatives, MD simulations can confirm that the key interactions, such as the coordination to the zinc ion and hydrogen bonds, are maintained over the simulation period, thus validating the stability of the inhibitor within the active site. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's reactivity.

Electronic Structure Analysis

DFT calculations are employed to analyze several key electronic properties of this compound and related compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. iupac.orgyoutube.comyoutube.com The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. iupac.orgyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. jsaer.comnih.govaimspress.com A smaller gap suggests higher reactivity. jsaer.com DFT calculations have been used to determine the HOMO and LUMO energies of various benzenesulfonamide derivatives, showing how structural modifications can influence their reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. jsaer.com It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. jsaer.comnih.gov For benzenesulfonamide derivatives, the MEP can predict the sites most likely to be involved in electrophilic and nucleophilic interactions. jsaer.comnih.gov The negative potential is often localized around the oxygen atoms of the sulfonamide group, indicating these are likely sites for electrophilic attack. jsaer.com

Frontier Molecular Orbitals (FMO): The HOMO and LUMO are collectively known as the frontier molecular orbitals. iupac.orgtaylorandfrancis.comresearchgate.net The analysis of FMOs is central to predicting how a molecule will interact with other species. taylorandfrancis.com The distribution of the HOMO and LUMO across the molecular structure reveals which atoms are most involved in electron donation and acceptance, respectively.

The table below presents a conceptual summary of the kind of data obtained from DFT calculations for a generic benzenesulfonamide derivative.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| MEP Minima | Regions of most negative electrostatic potential | Predicts sites for electrophilic attack |

| MEP Maxima | Regions of most positive electrostatic potential | Predicts sites for nucleophilic attack |

Theoretical Prediction of Reactivity Descriptors

Based on the electronic properties calculated by DFT, several reactivity descriptors can be derived to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for understanding and predicting the reactivity of this compound.

Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it indicates the energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A lower hardness value suggests higher reactivity. jsaer.com

Softness (S): The reciprocal of hardness, with a higher value indicating greater reactivity. nih.gov

These descriptors, calculated from DFT, allow for a comparative analysis of different benzenesulfonamide derivatives, helping to identify which modifications are likely to enhance their desired biological activity. For instance, a derivative with a lower chemical hardness is predicted to be more reactive. jsaer.com

Biological Activity and Pharmacological Investigations of 4 Heptyloxy Benzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies (In Vitro and In Silico)

Benzenesulfonamides, including compounds structurally related to 4-(heptyloxy)benzenesulfonamide, are a cornerstone in the field of enzyme inhibition. Their primary sulfonamide group (SO₂NH₂) is a well-established zinc-binding group (ZBG), making them potent inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases. Research has also expanded to investigate their effects on other enzyme systems.

Human Carbonic Anhydrase (hCA) Isoform Inhibition

The primary and most extensively studied biological activity of benzenesulfonamide (B165840) derivatives is their inhibition of human carbonic anhydrase (hCA) isoforms. researchgate.netacs.org CAs are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. unifi.it There are 15 known hCA isoforms in humans, differing in their cellular location and tissue distribution, and they are involved in numerous physiological and pathological processes. mdpi.com

Derivatives of benzenesulfonamide have demonstrated a wide range of inhibitory potencies against various hCA isoforms. The nature of the substituent at the para-position of the benzene (B151609) ring, such as the heptyloxy group in this compound, significantly influences the inhibitory power and selectivity. acs.org Studies on diverse libraries of benzenesulfonamides show that these compounds can inhibit cytosolic isoforms (hCA I, II, VII) and transmembrane, tumor-associated isoforms (hCA IX, XII) with inhibition constants (Kᵢ) often ranging from the low micromolar to the sub-nanomolar level. unifi.itnih.govepa.gov

For instance, certain N-substituted benzenesulfonamides exhibit potent, low nanomolar inhibition of hCA II and hCA VII, isoforms implicated in epileptogenesis. epa.gov Other series of derivatives show moderate inhibition against cytosolic hCA I and II, but are highly effective, low nanomolar inhibitors of the tumor-associated hCA IX and XII isoforms. nih.govnih.gov Specifically, some pyrazoline-benzenesulfonamide derivatives have been reported with Kᵢ values as low as 7.53 nM against hCA I and 8.49 nM against hCA II. atauni.edu.tr Novel 4-(pyrazolyl)benzenesulfonamide ureas have also shown impressive potency, with Kᵢ values of 15.9 nM against hCA IX and 16.7 nM against hCA XII. nih.govnih.gov

Below is a table summarizing the inhibitory activity of selected benzenesulfonamide derivatives against key hCA isoforms, illustrating the range of potencies achieved through structural modifications.

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VII (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|---|

| Quinazoline-based Sulfonamides | 60.9 nM | 2.4 nM | Not Reported | 86.5 nM | 39.4 nM | nih.gov |

| Pyrazoline-benzenesulfonamides | 7.53 - 58.26 nM | 8.49 - 33.35 nM | Not Reported | Not Reported | Not Reported | atauni.edu.tr |

| 4-(Pyrazolyl)benzenesulfonamide Ureas | Not Reported | Not Reported | Not Reported | 15.9 - 67.6 nM | 16.7 - 65.7 nM | nih.gov |

| Piperazinyl-ureido-benzenesulfonamides | >10000 nM | 9.8 - 98.4 nM | 103 - 879 nM | Not Reported | 101 - 856 nM | epa.gov |

| 4-(3-benzyl-guanidino)benzenesulfonamides | >10000 nM | 10.3 nM | 5.8 nM | Not Reported | Not Reported | unifi.it |

A critical goal in the development of hCA inhibitors is achieving isoform selectivity to enhance therapeutic efficacy and minimize side effects. mdpi.com The "tail approach," which involves modifying the part of the inhibitor molecule that is not the zinc-binding group, is a key strategy for modulating selectivity. unifi.it The size, length, and chemical properties of tails, such as the alkoxy chain in 4-(alkoxy)benzenesulfonamides, allow the inhibitor to interact with different amino acid residues within the active site cavity of the various isoforms, thereby conferring selectivity.

For example, some series of N-aryl-β-alanine derivatives of benzenesulfonamide show a preference for inhibiting hCA II, while other related diazobenzenesulfonamides display nanomolar affinities specifically for the hCA I isozyme. mdpi.com Similarly, certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been developed that exhibit satisfactory selectivity towards the brain-associated hCA VII over the ubiquitous cytosolic isoforms hCA I and II. unifi.it In other cases, derivatives have been synthesized that are highly potent against the tumor-associated hCA IX and XII isoforms while being only weak inhibitors of the off-target hCA I and II isoforms. nih.gov This demonstrates that targeted structural modifications can effectively tune the selectivity profile of benzenesulfonamide-based inhibitors.

The primary mechanism of action for benzenesulfonamide-based inhibitors is the direct binding of the sulfonamide moiety to the zinc ion at the core of the enzyme's active site. tandfonline.com This interaction is a hallmark of competitive inhibition. The sulfonamide group must first be deprotonated to its anionic form (SO₂NH⁻) to act as an effective inhibitor. acs.orgtandfonline.com

This deprotonated nitrogen atom then coordinates directly to the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. acs.org This binding event places the inhibitor firmly within the active site. The coordination geometry of the zinc ion is typically tetrahedral. acs.org

Further stability of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds. A crucial interaction involves the oxygen atoms of the sulfonamide group forming hydrogen bonds with the backbone amide of the highly conserved amino acid residue, Thr199. acs.org The "tail" portion of the inhibitor, such as the heptyloxy group, extends into hydrophobic pockets of the active site, forming van der Waals interactions with various amino acid residues, which further anchors the inhibitor and influences its potency and isoform selectivity. nih.gov

Other Enzyme Targets

While most famous for their action on carbonic anhydrases, the versatile benzenesulfonamide scaffold has been investigated for its inhibitory potential against other unrelated enzymes.

Recent studies have revealed that certain benzenesulfonamide derivatives can act as inhibitors of acetylcholinesterase (AChE) and α-glycosidase (α-GLY). tandfonline.comnih.gov AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease. who.int α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose; its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov

Research has shown that specific amine sulfonamide derivatives can inhibit both AChE and α-GLY. tandfonline.com In one study, derivatives bearing bromo and chloro substituents on the benzene ring were found to be the most potent inhibitors. tandfonline.com Some newly synthesized benzene sulfonamides demonstrated highly potent inhibition of AChE, with Kᵢ values in the low nanomolar range (28.11–145.52 nM). nih.gov For α-glycosidase, benzenesulfonamide hybrids have shown effective inhibition, with some nitro-substituted derivatives having IC₅₀ values in the low micromolar range (e.g., 32.37 µM). nih.gov

The table below presents inhibitory data for selected benzenesulfonamide derivatives against these two enzymes.

| Compound Type | Enzyme | Inhibition (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Amine Sulfonamide Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 2.26 - 3.57 µM | tandfonline.com |

| Amine Sulfonamide Derivatives | α-Glycosidase (α-GLY) | Kᵢ: 95.73 - 102.45 µM | tandfonline.com |

| Substituted Benzene Sulfonamides | Acetylcholinesterase (AChE) | Kᵢ: 28.11 - 145.52 nM | nih.gov |

| Benzotriazinone Sulfonamide Hybrids | α-Glycosidase (α-GLY) | IC₅₀: 32.37 - 37.75 µM | nih.gov |

No Scientific Data Available for this compound on Specified Biological Activities

Following a comprehensive literature search, no specific scientific studies or data could be found for the chemical compound this compound concerning the biological activities outlined in the requested article structure.

Despite extensive searches for information on the biological and pharmacological properties of this compound, there is a lack of available research on its specific inhibitory effects on the following enzymes:

Glutathione (B108866) S-transferase (GST)

12-Lipoxygenase (12-LOX)

Metallo-β-lactamase (Bla2)

Urease

Smyd3

Furthermore, no data was identified regarding the in vitro antibacterial efficacy of this compound.

While the broader class of compounds known as benzenesulfonamides has been the subject of various scientific investigations for a range of biological activities, the research required to generate a detailed and scientifically accurate article on this compound specifically is not present in the public domain. The available literature focuses on other derivatives within the benzenesulfonamide family.

Therefore, it is not possible to construct the requested article with the specified detailed research findings and data tables for this compound.

In Vitro Antimicrobial Activity

Antifungal Efficacy

The search for novel antifungal agents is driven by the rise of drug-resistant fungal pathogens. In this context, benzenesulfonamide derivatives have emerged as a promising scaffold for the development of new therapeutics. While direct studies on the antifungal efficacy of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides significant insights.

A study on a series of 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides demonstrated notable in vitro activity against yeast-like fungi isolated from patients with candidiasis. nih.gov Several of these derivatives exhibited significant growth-inhibitory activity, with some showing efficacy superior or comparable to the reference drug fluconazole (B54011) against various Candida species. nih.gov For instance, the most promising compounds effectively inhibited multiple strains of Candida albicans at low minimum inhibitory concentration (MIC) levels of ≤6.2–25 µg/mL. nih.gov

Another investigation into novel 4-(quinolin-1-yl) benzenesulfonamide derivatives also included evaluation for in vitro antifungal activity, highlighting the continued interest in this chemical class for antifungal drug discovery. ijprs.com Furthermore, research on other chemical series has suggested that the presence of a long alkyl chain can be a critical factor in enhancing antifungal activity. nih.gov For example, in a series of amine cyanoborane derivatives, a long alkyl chain attached to the nitrogen atom was found to enhance antifungal effects. nih.gov This finding suggests that the heptyloxy group in this compound could potentially contribute favorably to its antifungal profile.

Table 1: Antifungal Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Fungal Species | Activity Highlights |

|---|---|---|

| 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides | Candida albicans | MIC values as low as ≤6.2–25 µg/mL against several strains. nih.gov |

| 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides | Candida tropicalis | Seven derivatives showed higher activity compared to fluconazole. nih.gov |

Other Reported In Vitro Biological Activities of Related Benzenesulfonamide Derivatives

Anti-inflammatory Activity

Benzenesulfonamide derivatives are widely investigated for their anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.govnih.gov

Several studies have highlighted the potential of benzenesulfonamide derivatives as potent anti-inflammatory agents. For instance, certain pyrazolylbenzenesulfonamide derivatives have been identified as dual anti-inflammatory and antimicrobial agents with good selective inhibitory activity towards COX-2. nih.gov Another study reported the synthesis of new benzenesulfonamide derivatives bearing a carboxamide functionality that exhibited fascinating inhibition of inflammation, with some compounds showing a higher percentage of inhibition than the standard drug indomethacin (B1671933) in initial tests. mdpi.com

Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have also demonstrated significant anti-inflammatory activity, surpassing that of indomethacin in a carrageenan-induced paw edema model. nih.gov These compounds were found to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6. nih.gov Similarly, newly synthesized carboxamides bearing benzothiazole (B30560) and benzenesulfonamide moieties have shown good anti-inflammatory and analgesic activities. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Key Findings |

|---|---|

| Pyrazolylbenzenesulfonamide derivatives | Showed dual anti-inflammatory and antimicrobial activity with COX-2 selectivity. nih.gov |

| Benzenesulfonamide derivatives with carboxamide functionality | Exhibited high percentage of inflammation inhibition (up to 94.69%) in vivo. mdpi.com |

| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Demonstrated stronger anti-inflammatory activity than indomethacin, reducing pro-inflammatory cytokines. nih.gov |

Antiviral Activity (e.g., Anti-influenza Hemagglutinin Inhibition)

The influenza virus hemagglutinin (HA) is a crucial protein for viral entry into host cells, making it an attractive target for antiviral drugs. ijprs.comnih.gov Benzenesulfonamide derivatives have been identified as potent inhibitors of influenza HA. nih.govCurrent time information in Bangalore, IN.

One study focused on the structural optimization of a salicylamide-based HA inhibitor, which led to the discovery of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide and its derivatives as powerful anti-influenza agents. nih.govCurrent time information in Bangalore, IN. The lead compound and its 2-chloro analogue were effective in preventing the cytopathic effects of the influenza A/Weiss/43 strain (H1N1) with very low EC50 values of 210 nM and 86 nM, respectively. nih.govCurrent time information in Bangalore, IN. Mechanism of action studies revealed that these compounds bind to HA, stabilizing its prefusion structure and thereby inhibiting the fusion of the virus with the host cell membrane. nih.govCurrent time information in Bangalore, IN.

Another benzenesulfonamide derivative, RO5464466, was also characterized as an HA inhibitor of influenza H1N1 viruses. ijprs.com This compound was shown to act at an early stage of the viral replication cycle. In cell-based assays, it significantly reduced the production of progeny viruses. ijprs.com A close analogue, RO5487624, which has suitable pharmacokinetic properties for in vivo studies, showed a protective effect in mice with lethal influenza H1N1 challenges. ijprs.com

Table 3: Anti-influenza Hemagglutinin Inhibition by Benzenesulfonamide Derivatives

| Compound | Virus Strain | Activity (EC50) | Mechanism of Action |

|---|---|---|---|

| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (28) | Influenza A/Weiss/43 (H1N1) | 210 nM nih.govCurrent time information in Bangalore, IN. | Binds to HA and stabilizes its prefusion structure. nih.govCurrent time information in Bangalore, IN. |

| 2-chloro analogue (40) | Influenza A/Weiss/43 (H1N1) | 86 nM nih.govCurrent time information in Bangalore, IN. | Binds to HA and stabilizes its prefusion structure. nih.govCurrent time information in Bangalore, IN. |

Antiproliferative and Antitumor Activity (in vitro cell lines)

The benzenesulfonamide scaffold is a common feature in a variety of compounds investigated for their potential as anticancer agents. These derivatives have shown promise in inhibiting the growth of various tumor cell lines.

For example, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and evaluated for their antiproliferative activity. nih.gov One of the most potent compounds, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, demonstrated significant activity against MDA-MB-231 and T-47D breast cancer cell lines, as well as the SK-N-MC neuroblastoma cell line. nih.gov

In another study, benzofuransulfonamide derivatives were found to exhibit broad-spectrum antiproliferative activities against a panel of tumor cell lines. nih.gov The most potent analogue in this series showed a lower IC50 value against NCI-H460 cells than the positive control, cisplatin, and was found to induce apoptosis. nih.gov

Furthermore, novel anthraquinone-based benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase IX, a tumor-associated enzyme, and displayed significant antiproliferative activity against MDA-MB-231, MCF-7, and HepG2 cancer cells. Other research has explored 2-benzylthio-4-chlorobenzenesulfonamide derivatives and diaryl acylsulfonamides, which also possess interesting in vitro anticancer properties.

Table 4: In Vitro Antiproliferative Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Cell Lines | Key Findings |

|---|---|---|

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | MDA-MB-231, T-47D, SK-N-MC | Showed high antiproliferative activity. nih.gov |

| Benzofuransulfonamide derivatives | NCI-H460 | Exhibited enhanced antiproliferative activity compared to the parent compound and cisplatin. nih.gov |

| Anthraquinone-based benzenesulfonamide derivatives | MDA-MB-231, MCF-7, HepG2 | Showed potent antitumor activity and inhibited carbonic anhydrase IX. |

Anticonvulsant Activity

Research into new anticonvulsant drugs has also explored benzenesulfonamide-related structures. A particularly relevant study involved the synthesis of a series of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazoles. The presence of the heptyloxy group in this series makes it structurally pertinent to this compound.

The anticonvulsant effects of these compounds were evaluated using the maximal electroshock (MES) test in mice. Among the synthesized compounds, 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole was identified as the most active and least toxic. This compound exhibited a median effective dose (ED50) of 37.3 mg/kg and a protective index (PI) of 11.3, which is significantly greater than the reference drug carbamazepine (B1668303) (PI = 6.4). Further investigation into its mechanism suggested the involvement of GABA-mediated pathways.

Other studies have also explored related structures for anticonvulsant activity. For example, a series of 4-aminophenylacetamides were prepared and evaluated, with the most potent compound showing an ED50 of 50.50 mg/kg against electroshock-induced seizures.

Table 5: Anticonvulsant Activity of a Related Heptyloxy Compound

| Compound | Test Model | ED50 | Protective Index (PI) |

|---|---|---|---|

| 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole | Maximal Electroshock (MES) | 37.3 mg/kg | 11.3 |

Analgesic Properties

The analgesic potential of benzenesulfonamide derivatives has been investigated, often in conjunction with their anti-inflammatory activity. One study reported the synthesis of new carboxamides bearing benzothiazole and benzenesulfonamide moieties that possessed good analgesic properties. nih.gov The structure-activity relationship in this series revealed that substitution at the para position of the benzenesulfonamide ring was important for enhancing analgesic activity. nih.gov The most active compounds showed analgesic effects comparable to the reference drug celecoxib. nih.gov

A patent has also been filed for benzenesulfonamide derivatives for their use in the treatment of pain, further indicating the interest in this class of compounds for developing new analgesic agents.

Table 6: Analgesic Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Key Findings |

|---|---|

| Carboxamides with benzothiazole and benzenesulfonamide | Showed analgesic activity comparable to celecoxib. nih.gov |

Research on Antidiabetic Properties of this compound Remains Undisclosed

Despite a thorough review of scientific literature and chemical databases, no specific research or data has been found regarding the biological activity and pharmacological investigations of the chemical compound this compound, particularly concerning its potential antidiabetic effects.

While the broader class of compounds known as benzenesulfonamides has been a subject of interest in medicinal chemistry, with some derivatives showing hypoglycemic properties, specific studies on the 4-(heptyloxy) variant are not publicly available. Scientific investigations into the structure-activity relationships of 4-alkoxybenzenesulfonamides, which would be essential to hypothesize the potential efficacy of the heptyloxy derivative, also appear to be absent from the current body of scientific literature.

Therefore, it is not possible to provide an article detailing the antidiabetic activity, research findings, or any related data for this compound as per the requested outline. The scientific community has not published any studies that would allow for a professional and authoritative discussion on this specific compound's pharmacological profile.

Further research would be required to be initiated by the scientific community to determine if this compound possesses any of the antidiabetic properties seen in other sulfonamide-based compounds. Until such research is conducted and published, any discussion on its biological activity would be purely speculative.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Influence of the 4-(Heptyloxy) Moiety on Biological Potency and Selectivity

The 4-(heptyloxy) moiety, an unbranched seven-carbon alkoxy chain, functions as a lipophilic "tail." This tail is critical in determining the compound's interaction with the target enzyme beyond the primary zinc-binding interaction of the sulfonamide group. The length and hydrophobicity of this alkoxy chain are directly correlated with the inhibitor's potency and isoform selectivity.

Key influences of the 4-(heptyloxy) group include:

Enhanced Potency through Hydrophobic Interactions : The long alkyl chain of the heptyloxy group extends into hydrophobic regions of the enzyme's active site. nih.gov This creates favorable van der Waals interactions with nonpolar amino acid residues, such as Val121, Phe131, and Leu198 in human carbonic anhydrase II (hCA II), thereby anchoring the inhibitor more firmly and increasing its binding affinity and potency. mdpi.com

Modulation of Isoform Selectivity : Different carbonic anhydrase isoforms possess active site cavities with varying shapes and sizes. The heptyloxy tail can be designed to fit optimally into the active site of a specific isoform. For instance, the active sites of tumor-associated isoforms hCA IX and XII differ from the ubiquitous cytosolic isoforms hCA I and II. The orientation and interactions of the tail group can exploit these differences to achieve selective inhibition, which is crucial for developing targeted therapeutics with fewer side effects. nih.gov Structural studies have demonstrated that active-site residues, particularly at positions 92 and 131, are key in dictating the binding and affinity of inhibitors based on their tail interactions. nih.gov The elongation of an alkyl chain, such as in the heptyloxy group, has been shown to improve potency in related compound series. nih.gov

Role of Substituted Triazole Scaffolds in Enhancing Activity

Incorporating heterocyclic scaffolds, such as 1,2,4-triazoles, into the benzenesulfonamide (B165840) framework is a common strategy to enhance biological activity. nih.gov These triazole rings can be appended to the main scaffold, often as part of the "tail," to create additional interactions within the enzyme's active site.

Increased Binding Affinity : The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors or donors, forming additional hydrogen bonds with amino acid residues in the active site, which can significantly increase binding affinity. nih.gov

Versatile Scaffolding : Triazoles serve as rigid and stable linkers, allowing for precise positioning of other functional groups. nih.govrsc.org This modularity is often exploited using click chemistry to synthesize large libraries of compounds for screening. nih.gov

Modulation of Selectivity : By attaching different substituents to the triazole ring, chemists can fine-tune the steric and electronic properties of the inhibitor to achieve greater selectivity for specific enzyme isoforms. For example, some benzenesulfonamides incorporating a 1,2,4-triazole (B32235) ring have shown potent inhibition against tumor-associated hCA IX and XII isoforms while being less effective against cytosolic hCA I and II. nih.gov

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

| Benzenesulfonamides with 1,2,4-triazole | hCA I | 84–868 nM | nih.gov |

| Benzenesulfonamides with 1,2,4-triazole | hCA II | 5.6–390 nM | nih.gov |

| Benzenesulfonamides with 1,2,4-triazole | hCA IX | 5.8–45.7 nM | nih.gov |

| Benzenesulfonamides with 1,2,4-triazole | hCA XII | 4.9–60.4 nM | nih.gov |

Table 1: Inhibition data for benzenesulfonamide derivatives incorporating 1,2,4-triazole scaffolds against various human carbonic anhydrase (hCA) isoforms.

Impact of Oxime Ether Linkers on Pharmacological Profiles

The oxime ether moiety (>C=N-O-R) is a versatile functional group used in medicinal chemistry to connect different structural elements and modify a compound's pharmacological properties. mdpi.com When incorporated into a benzenesulfonamide derivative, an oxime ether can act as a linker between the primary scaffold and other "tail" components.

Improved Physicochemical Properties : Transforming a carbonyl group into an oxime ether can enhance properties like water solubility and metabolic stability. nih.gov

Bioisosteric Replacement : Oxime ethers can be used as bioisosteres for other linker types, such as amides or esters, to overcome issues like poor stability or to explore new binding interactions. mdpi.com

"Tail Approach" in Benzenesulfonamide Scaffold Optimization

The "tail approach" is a highly successful and widely used rational design strategy for developing potent and selective benzenesulfonamide inhibitors. nih.govmdpi.comrsc.org This approach conceptually divides the inhibitor into two or three main parts:

Zinc-Binding Group (ZBG) : The unsubstituted sulfonamide moiety (-SO₂NH₂) is the anchor, coordinating to the Zn²⁺ ion in the active site of carbonic anhydrases. mdpi.comrsc.org

Scaffold : The benzene (B151609) ring serves as the central scaffold from which the other components extend.

The "Tail" : This is a chemical moiety attached to the benzene ring (e.g., at the 4-position) that extends into the active site cavity. The 4-(heptyloxy) group is a prime example of such a tail.

The optimization process involves modifying the tail to exploit the specific topology of the target enzyme's active site. By varying the tail's length, lipophilicity, and by introducing hydrogen-bonding groups or other heterocyclic scaffolds (like triazoles), researchers can achieve significant gains in both potency and isoform selectivity. nih.govnih.govnih.gov The orientation of the tail is critical and strongly influences the inhibitor's selectivity for different CA isoforms, such as cytosolic versus transmembrane types. rcsb.org

Rational Design Strategies for Isoform-Selective Inhibition

Achieving isoform selectivity is a primary goal in the design of benzenesulfonamide inhibitors to minimize off-target effects. Rational design strategies leverage detailed structural information from X-ray crystallography and molecular docking studies to create compounds that preferentially bind to a specific enzyme isoform. nih.govnih.gov

Strategies for achieving selectivity include:

Exploiting Active Site Differences : The active sites of the 15 human CA isoforms are not identical. They differ in their size, shape, and the identity of amino acid residues at the entrance and within the cavity. nih.gov A key strategy involves designing tails, like the 4-(heptyloxy) group, that make specific favorable contacts with residues unique to the target isoform while potentially causing steric clashes or unfavorable interactions with off-target isoforms. nih.gov

Targeting Hydrophilic and Hydrophobic Pockets : The CA active site has both hydrophobic and hydrophilic regions. Selective inhibitors are often designed with tails that can interact with both. For example, a long hydrophobic chain like heptyloxy can be combined with a terminal polar group (e.g., hydroxyl, carboxyl, or a heterocyclic ring) to engage residues in both regions, enhancing both affinity and selectivity. mdpi.comnih.gov

Utilizing Advanced Scaffolds : Moving beyond simple tails, researchers incorporate bi- or tricyclic moieties to create inhibitors that occupy the active site in a unique manner, leading to high potency and functional selectivity against tumor-associated isoforms like hCA IX. nih.gov

Correlations between Electronic/Structural Features and Biological Outcomes

The biological activity of 4-(heptyloxy)benzenesulfonamide and its derivatives is a direct consequence of the interplay between their electronic and structural features. Structure-activity relationship (SAR) studies have established clear correlations. nih.govnih.gov

Sulfonamide Group : The deprotonated sulfonamide nitrogen is essential for coordinating the catalytic zinc ion. The acidity of the sulfonamide (pKa) can be influenced by the electronic properties of the benzene ring, though this is less of a factor with the electronically neutral alkoxy substituent compared to strong electron-withdrawing or -donating groups.

Phenyl Scaffold : This aromatic ring primarily functions as a rigid platform to correctly position the zinc-binding group and the tail. Its interactions within the active site are mainly van der Waals forces. mdpi.com

The 4-(Heptyloxy) Tail : This structural feature is a primary determinant of potency and selectivity.

Structural Aspect : Its length and flexibility allow it to probe deep into the active site. A longer or shorter chain would alter the position of the terminus of the tail, changing its interactions and thus altering the inhibition profile.

Electronic Aspect : As a largely non-polar, hydrophobic chain, it preferentially interacts with hydrophobic pockets in the enzyme active site. The lack of polar groups on the chain itself means its contribution is mainly through favorable entropy changes (hydrophobic effect) and van der Waals forces. nih.gov

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to accelerating the discovery of novel benzenesulfonamide (B165840) derivatives. Future research will likely focus on innovative approaches that offer advantages over classical methods, such as improved yields, reduced reaction times, and greater functional group tolerance.

One promising avenue is the application of C-H activation strategies. This would allow for the direct functionalization of the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach. Additionally, the exploration of flow chemistry for the synthesis of 4-(Heptyloxy)benzenesulfonamide and its analogues could lead to safer, more scalable, and highly reproducible manufacturing processes. The use of novel catalysts, including biocatalysts, could also provide enantioselective methods for the synthesis of chiral derivatives, expanding the accessible chemical space.

A known procedure for synthesizing a related compound, 4-Methyl-N-(phenylmethyl)benzenesulfonamide, involves the reaction of corresponding precursors and can be adapted for creating a variety of α-functionalized carbonyl compounds. orgsyn.org This highlights the potential for established methods to be refined and expanded upon for the synthesis of new derivatives.

Development of Advanced Computational Models for Prediction

Computational chemistry has become an indispensable tool in modern drug discovery. For this compound and its derivatives, the development of sophisticated in silico models will be crucial for predicting their biological activity and pharmacokinetic properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have already been successfully applied to other benzenesulfonamide derivatives to understand the structural requirements for potent and selective inhibition of targets like carbonic anhydrases. nih.gov Future efforts will likely involve the use of more advanced techniques like machine learning and artificial intelligence to build predictive models from larger and more diverse datasets. These models can help in the virtual screening of large compound libraries to identify promising candidates for synthesis and biological evaluation.

Molecular dynamics (MD) simulations will also play a key role in understanding the dynamic interactions between this compound derivatives and their biological targets. tandfonline.comtandfonline.comworldscientific.com These simulations can provide insights into the binding modes and conformational changes that are critical for biological activity, thereby guiding the rational design of new and improved analogues.

Identification of New Biological Targets for this compound Derivatives

While benzenesulfonamides are well-known for their activity as carbonic anhydrase inhibitors, there is a significant opportunity to explore new biological targets for this compound and its derivatives. tandfonline.comtandfonline.commdpi.com This could lead to the development of novel therapeutic agents for a wide range of diseases.

Phenotypic screening of compound libraries containing this compound derivatives against various cell lines and disease models could reveal unexpected biological activities. Subsequent target deconvolution studies, using techniques such as chemical proteomics and affinity-based pulldown assays, can then be employed to identify the specific molecular targets responsible for the observed effects.

Recent research has shown that benzenesulfonamide derivatives can act as inhibitors of other important enzymes and proteins, including those involved in cancer and infectious diseases. worldscientific.comnih.govnih.gov For example, some derivatives have shown potential as inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3), both of which are important targets in oncology. nih.gov Another study highlighted the potential of benzenesulfonamide derivatives as anti-influenza hemagglutinin inhibitors. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of drugs with novel mechanisms of action.

Design of Highly Selective and Potent Analogues

A key challenge in drug development is to design compounds that are both highly potent and selective for their intended biological target, thereby minimizing off-target effects and potential toxicity. For this compound, future research will focus on the rational design of analogues with improved potency and selectivity profiles.

Structure-activity relationship (SAR) studies, guided by computational modeling and experimental data, will be essential for understanding how modifications to the chemical structure of this compound affect its biological activity. nih.gov The "tail approach," which involves modifying the substituent attached to the sulfonamide group, has been successfully used to develop potent and selective inhibitors of various carbonic anhydrase isoforms. nih.gov This strategy could be applied to this compound to generate a library of analogues with diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.